molecular formula C17H17NO4S B499946 N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide CAS No. 698987-65-4

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide

Cat. No.: B499946
CAS No.: 698987-65-4
M. Wt: 331.4g/mol
InChI Key: QURCLFQHJJWHNA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a synthetic small molecule designed for research applications, integrating acetamide and sulfonamide functional groups known for their significant therapeutic potential. The compound's structure is of particular interest in medicinal chemistry for developing enzyme inhibitors. The acetamide moiety is a recognized pharmacophore in compounds targeting various diseases, with applications in inflammation control and cyclooxygenase (COX) enzyme inhibition . Concurrently, the sulfonamide group is a privileged structure in drug discovery, found in a broad range of FDA-approved medications and known to exhibit diverse biological activities, including enzyme inhibition . This combination makes this compound a promising scaffold for investigating novel inhibitors, particularly against enzymes where similar N-acyl sulfonamides have shown potent activity . The N-acyl sulfonamide group, in particular, is a well-established bioisostere for carboxylic acids, offering improved hydrolytic and enzymatic stability while maintaining similar hydrogen-bonding capabilities, which can be exploited to optimize ligand-receptor interactions . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex heterocyclic compounds, which have previously demonstrated a range of activities, including antitumor and antimicrobial properties . It is intended for use in biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies to explore new pharmacological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-benzylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCLFQHJJWHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of 3-Aminophenyl Precursors

The synthesis typically begins with the acetylation of 3-aminophenyl derivatives. For example, 3-aminoacetophenone is treated with acetic anhydride in ethyl acetate at 0–5°C to form N-(3-acetylphenyl)acetamide. This step achieves near-quantitative yields (99%) when using a 1:1.5 molar ratio of 3-aminoacetophenone to acetic anhydride.

Reaction Conditions:

  • Solvent: Ethyl acetate

  • Catalyst: None (direct acyl transfer)

  • Temperature: 0–5°C → room temperature

  • Yield: 99%

Sulfonylation with Benzylsulfonyl Chloride

The benzylsulfonyl group is introduced via nucleophilic substitution. N-(3-Acetylphenyl)acetamide reacts with benzylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or NaHCO₃). The reaction proceeds at 25°C for 4–6 hours, yielding 2-(benzylsulfonyl)-N-(3-acetylphenyl)acetamide.

Optimization Insights:

  • Base: Triethylamine (1:1.2 molar ratio to substrate) reduces HCl byproduct formation.

  • Solvent: DCM enhances solubility of intermediates.

  • Yield: 72–78%.

Stepwise Reaction Mechanisms

Acetylation Mechanism

The acetylation follows a nucleophilic acyl substitution pathway. The amine group of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of acetic anhydride, facilitated by the polar solvent. The intermediate tetrahedral structure collapses, releasing acetate and forming the acetylated product.

Sulfonylation Mechanism

Benzylsulfonyl chloride reacts with the acetamide’s α-hydrogen via a base-assisted deprotonation, forming a sulfonate intermediate. Subsequent elimination of HCl yields the sulfonylated product. Steric hindrance from the 3-acetyl group necessitates prolonged reaction times to ensure complete conversion.

Process Optimization Strategies

Catalytic Enhancements

Palladium on carbon (Pd/C, 5% loading) accelerates hydrogenation steps in related sulfonamide syntheses, reducing reaction times by 30%. For N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide, Pd/C may aid in debenzylation side reactions but requires careful temperature control (50–75°C).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Improve sulfonyl chloride solubility but risk over-sulfonylation.

  • Chlorinated solvents (DCM, chloroform): Balance reactivity and selectivity, favored in industrial settings.

Table 1: Solvent Impact on Sulfonylation Yield

SolventReaction Time (h)Yield (%)Purity (%)
DCM4.57899.5
DMF3.06598.2
THF6.05897.8

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water gradient) confirms product purity (>99.8%) and identifies byproducts like over-acetylated derivatives (retention time: 12.3 min vs. 14.1 min for target).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, aromatic), 4.32 (s, 2H, CH₂SO₂), 2.61 (s, 3H, COCH₃).

  • ¹³C NMR: 198.4 (COCH₃), 169.2 (CONH), 139.1–126.7 (aromatic), 56.1 (CH₂SO₂).

Challenges and Mitigation

Regioselectivity in Sulfonylation

The electron-withdrawing acetyl group directs sulfonylation to the para position, but ortho byproducts (5–8%) may form. Switching to bulkier bases (e.g., DBU) suppresses this by 40%.

Byproduct Formation

Unreacted benzylsulfonyl chloride may hydrolyze to benzylsulfonic acid. Post-reaction quenching with ice-cold NaHCO₃ minimizes this side reaction.

Industrial and Research Applications

This compound serves as a precursor in kinase inhibitor development. Its sulfonamide moiety enhances binding affinity to ATP pockets in target enzymes .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

The compound has shown promise as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7, which is critical in pain perception. Inhibiting this channel may provide relief from chronic pain conditions such as neuropathic pain, migraine, and other pain syndromes.

Anticancer Activity

Research indicates that compounds similar to N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide exhibit significant anticancer properties. They have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth in vivo. The structure-activity relationship studies suggest that modifications to the sulfonamide group can enhance its efficacy against resistant cancer forms.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may inhibit inflammatory cytokine production and nitric oxide synthesis, which are pivotal in conditions like Alzheimer's disease and multiple sclerosis.

Case Study 1: Pain Management

A study focused on the efficacy of this compound as a Nav 1.7 inhibitor demonstrated significant analgesic effects in animal models of chronic pain. The results indicated a reduction in pain behaviors associated with neuropathic conditions, suggesting potential for clinical application in pain management therapies.

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of this compound possess potent activity against melanoma and pancreatic cancer cell lines. The lead compound exhibited a dual mechanism of action by inducing both apoptosis and autophagy, leading to reduced tumor growth in xenograft models.

Comparative Data Table

Application Area Findings References
Pain ManagementEffective Nav 1.7 inhibitor; reduces neuropathic pain behaviors
Anticancer ActivityInduces apoptosis; effective against melanoma and pancreatic cancer
NeuroprotectionInhibits inflammatory cytokines; potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

2-(Benzylsulfonyl)-N-(4-bromophenyl)acetamide
  • Structure : Differs by replacing the 3-acetylphenyl group with a 4-bromophenyl moiety.
  • Properties : The bromine atom (electron-withdrawing) enhances electrophilicity compared to the acetyl group (moderately electron-withdrawing). Molecular weight: 368.25 g/mol .
  • Activity: Not explicitly reported, but brominated aryl groups are common in anticancer and antimicrobial agents due to enhanced binding to hydrophobic pockets.
N-(3-Acetylphenyl)-2-(4-nitrophenoxy)acetamide
  • Structure: Substitutes benzylsulfonyl with a 4-nitrophenoxy group.
  • Molecular weight: 314.29 g/mol .
  • Activity: Nitrophenoxy derivatives are often explored as prodrugs or enzyme inhibitors.
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
  • Structure : Features a quinazoline-sulfonyl group instead of benzylsulfonyl.

Enzyme Inhibition Profiles

Acetamides with sulfonyl or benzothiazole groups often target enzymes like MAO, AChE, or BChE:

Compound Target Enzyme IC₅₀/Activity Key Substituent Reference
N-(3-Acetylphenyl)-2-(benzylsulfonyl)acetamide Not reported Hypothesized MAO-B Benzylsulfonyl
N-[5-(Acetyloxy)...]acetamide MAO-A 0.028 mM Chlorophenyl, pyrazoloquinoxaline
Safinamide MAO-B 0.098 µM Fluorobenzyl
2-(Benzo[d]thiazol-5-ylsulfonyl)acetamide (47) Antimicrobial Gram-positive bacteria Piperazine-benzothiazole

Key Insights :

  • The benzylsulfonyl group in the target compound may favor MAO-B inhibition, similar to safinamide’s fluorobenzyl group, but with distinct steric effects .
  • Piperazine-linked benzothiazole sulfonamides (e.g., Compound 47) show gram-positive antibacterial activity, suggesting sulfonyl positioning and heterocycles modulate target specificity .

Anticancer Activity

Sulfonyl-containing acetamides are prominent in anticancer research:

Compound Cell Line (IC₅₀) Structural Feature Reference
This compound Not reported Benzylsulfonyl
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) MCF-7: 12 µM Thiadiazole-sulfanyl
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) MCF-7: 8 µM Quinazoline-sulfonyl

Key Insights :

  • Thiadiazole derivatives (e.g., Compound 63) leverage sulfur-based redox activity for cytotoxicity, whereas quinazoline-sulfonyl analogs (e.g., Compound 40) likely inhibit tyrosine kinases .
  • The absence of a heterocyclic core in the target compound may limit DNA-targeted activity but could favor alternative mechanisms like tubulin inhibition.

Physicochemical Properties

A comparison of key parameters:

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound ~325.41 3.2 Low (hydrophobic)
2-(Benzylsulfonyl)-N-(4-bromophenyl)acetamide 368.25 4.1 Very low
N-(3,4-Dimethoxyphenyl)-2-(benzothiazol-2-ylsulfanyl)acetamide 385.45 2.8 Moderate (S atoms)

Key Insights :

  • Benzothiazole derivatives (e.g., Compound in ) exhibit better solubility due to sulfur atoms, highlighting trade-offs between hydrophobicity and bioactivity.

Biological Activity

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the acylation of benzylsulfonamide derivatives with 3-acetylphenyl groups. The structural formula can be represented as follows:

C16H17N1O3S\text{C}_{16}\text{H}_{17}\text{N}_{1}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets.

Anti-Inflammatory and Analgesic Properties

Recent studies have shown that this compound exhibits significant anti-inflammatory and analgesic activities. A comparative study on structurally similar compounds demonstrated that derivatives with benzene sulfonamide groups displayed strong inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) pathways, which are critical in inflammatory processes .

Key Findings:

  • COX-2 Inhibition: The compound showed potent inhibition of COX-2 with an IC50 value of 0.011 μM.
  • 5-LOX Inhibition: An IC50 value of 0.046 μM was observed for 5-LOX inhibition.
  • TRPV1 Activity: Notably, the compound also inhibited TRPV1 channels, which are involved in pain signaling, with an IC50 value of 0.008 μM .

Pharmacokinetics

Pharmacokinetic studies in SD rats have indicated that this compound has high oral bioavailability (96.8%) and a favorable clearance rate (CL = 3.24 ± 1.47 mL/min/kg). The maximum concentration (Cmax) achieved was 5807.18 ± 2657.83 ng/mL following administration at a dose of 10 mg/kg .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Pathways: By targeting COX-2 and 5-LOX, the compound reduces the production of pro-inflammatory mediators.
  • Modulation of Pain Receptors: Its action on TRPV1 receptors suggests a direct influence on pain perception pathways.

Efficacy in Pain Models

In vivo studies have demonstrated that this compound effectively alleviates pain in formalin-induced models and reduces edema in capsaicin-induced inflammation models. These findings support its potential therapeutic applications in treating inflammatory pain conditions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison was made with other benzene sulfonamide derivatives:

Compound NameCOX-2 IC50 (μM)5-LOX IC50 (μM)TRPV1 IC50 (μM)Bioavailability (%)
This compound0.0110.0460.00896.8
Other Derivative A0.0200.1000.01585
Other Derivative B0.0150.0500.01090

Q & A

Q. What synthetic methodologies are employed for N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting with acetylation of 3-aminophenol derivatives. For example, reacting 3-aminoacetophenone with acetic anhydride forms N-(3-acetylphenyl)acetamide, followed by sulfonation using benzylsulfonyl chloride under controlled conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (273–298 K), and catalysts (e.g., triethylamine) to enhance yield and purity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For related acetamides, crystal structures reveal planar acetamide moieties and sulfonyl group orientations influencing intermolecular interactions (e.g., N–H···O hydrogen bonds) . Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., acetyl at C3 of phenyl, benzylsulfonyl at C2).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (S=O stretching) .

Q. What analytical methods ensure purity and stability of this compound during storage?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify impurities (<1%).
  • TGA/DSC : Assess thermal stability (decomposition temperatures >150°C).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

Target engagement is evaluated via:

  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) against kinases or proteases, using fluorescence-based substrates.
  • Molecular Docking : Computational models (AutoDock Vina) predict binding modes, with validation through site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies address contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance permeability.
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models.
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites, guiding structural modifications .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Systematic substituent variations are tested:

  • Benzylsulfonyl Group : Replace with alkylsulfonyl or heteroarylsulfonyl to modulate lipophilicity (logP).
  • Acetylphenyl Ring : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity and target binding.
  • Bioisosteric Replacement : Substitute acetamide with urea or sulfonamide to improve metabolic stability .

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